molecular formula C19H22N2O B12410639 (E)-16-Epi-normacusine B

(E)-16-Epi-normacusine B

Cat. No.: B12410639
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-MIOJWWSHSA-N
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Description

(E)-16-Epi-normacusine B is a naturally occurring alkaloid compound. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound is derived from the plant species Alstonia scholaris, which is known for its medicinal properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-16-Epi-normacusine B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core structure through a series of cyclization reactions. Key steps involve the use of reagents such as lithium aluminum hydride for reduction and various catalysts to facilitate cyclization and rearrangement reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and the use of automated synthesizers have been employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(E)-16-Epi-normacusine B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-16-Epi-normacusine B involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Normacusine A: Another alkaloid with a similar structure but different stereochemistry.

    Normacusine C: A related compound with variations in the functional groups attached to the core structure.

    Alstonine: An alkaloid from the same plant species with distinct pharmacological properties.

Uniqueness

(E)-16-Epi-normacusine B is unique due to its specific stereochemistry and the presence of certain functional groups that differentiate it from other similar compounds. These structural differences contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[(1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15-,17-,18-/m0/s1

InChI Key

VXTDUGOBAOLMED-MIOJWWSHSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Origin of Product

United States

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